3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by its unique molecular structure. It contains a total of 44 bonds, including multiple aromatic bonds, double bonds, and functional groups such as carboxylic acid, urea, imide, hydroxyl, and ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid involves multiple steps, typically starting with the preparation of the propoxybenzoyl derivative. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the correct formation of bonds and functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective measures. The use of automated reactors and continuous flow systems could enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic rings and side chains can be oxidized under specific conditions.
Reduction: Functional groups such as imides and ureas can be reduced to their corresponding amines.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts like palladium in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[(3-Propoxybenzoyl)carbamothioylamino]benzoic acid: Similar structure but with variations in the positioning of functional groups.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
462095-64-3 |
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Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-2-10-24-15-8-6-12(7-9-15)16(21)20-18(25)19-14-5-3-4-13(11-14)17(22)23/h3-9,11H,2,10H2,1H3,(H,22,23)(H2,19,20,21,25) |
InChI Key |
DXMYLILDEQNZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
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